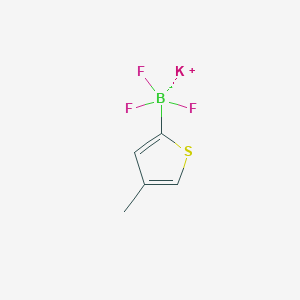

Potassium 4-methylthiophene-2-trifluoroborate

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Potassium 4-methylthiophene-2-trifluoroborate is an organotrifluoroborate compound that has gained significant attention in the field of organic chemistry. This compound is known for its stability, ease of handling, and versatility in various chemical reactions. It is particularly valuable in cross-coupling reactions, such as the Suzuki-Miyaura coupling, which is widely used for forming carbon-carbon bonds .

准备方法

Synthetic Routes and Reaction Conditions

Potassium 4-methylthiophene-2-trifluoroborate can be synthesized through nucleophilic substitution reactions. One common method involves the reaction of potassium bromo- or iodomethyltrifluoroborates with 4-methylthiophen-2-yl derivatives. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out under mild conditions .

Industrial Production Methods

In industrial settings, the production of potassium organotrifluoroborates often involves the use of trialkyl borates and potassium hydrogen fluoride (KHF2). The process includes the in situ reaction of n-butyllithium with dibromo- or diiodomethane, followed by treatment with trialkyl borates and KHF2 . This method ensures high yields and purity of the final product.

化学反应分析

Types of Reactions

Potassium 4-methylthiophene-2-trifluoroborate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into thiol derivatives.

Substitution: It is commonly used in substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various biaryl compounds and heterocycles.

科学研究应用

Organic Synthesis Applications

Cross-Coupling Reactions

Potassium 4-methylthiophene-2-trifluoroborate is primarily utilized in transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. These reactions are crucial for forming carbon-carbon bonds in organic compounds. The trifluoroborate moiety provides enhanced stability against moisture and air compared to traditional boronic acids, making it a more reliable reagent in synthetic chemistry .

Advantages Over Boronic Acids

The use of organotrifluoroborates offers several advantages over boronic acids:

- Stability : Organotrifluoroborates are less sensitive to hydrolysis and can be stored longer without degradation.

- Functional Group Tolerance : They allow for the incorporation of diverse functional groups without compromising the integrity of the carbon-boron bond .

- Versatility : These compounds can be used in various coupling reactions, including Negishi and Stille reactions, expanding their application scope in synthetic pathways .

Pharmaceutical Applications

Potential Therapeutic Uses

Research indicates that compounds like this compound may have pharmacological properties. For instance, studies on related organotrifluoroborates have suggested potential roles in drug development due to their ability to serve as enzyme inhibitors. They exhibit non-covalent interactions with target enzymes, which could lead to new therapeutic agents for conditions like cancer or metabolic disorders .

Toxicological Investigations

Preliminary toxicological studies on similar organotrifluoroborates have shown low toxicity levels, making them promising candidates for further pharmacological exploration. In vivo studies have indicated that these compounds do not impair motor functions and may provide pain relief without significant side effects . This safety profile is crucial for their consideration in drug development.

Case Study: Cross-Coupling Efficiency

A study published in Chemistry - A European Journal highlighted the efficiency of this compound in Suzuki coupling reactions. The researchers demonstrated that this compound could successfully couple with various aryl halides under mild conditions, yielding high purity products with minimal by-products .

Case Study: Pharmacological Properties

Another investigation focused on the antinociceptive effects of related organotrifluoroborates showed that these compounds could significantly reduce pain responses in animal models. The study emphasized the involvement of adrenergic and serotonergic pathways, suggesting a multifaceted mechanism of action that warrants further research into their therapeutic potential .

Summary Table of Applications

| Application Area | Specific Uses | Advantages |

|---|---|---|

| Organic Synthesis | Cross-coupling reactions (Suzuki, Negishi) | High stability, functional group tolerance |

| Pharmaceutical Research | Potential enzyme inhibitors | Low toxicity, promising therapeutic profiles |

| Toxicological Studies | Evaluation of safety and efficacy | Minimal side effects observed |

作用机制

The mechanism of action of potassium 4-methylthiophen-2-yltrifluoroborate in cross-coupling reactions involves the transmetalation process. In the presence of a palladium catalyst, the compound undergoes oxidative addition, transmetalation, and reductive elimination steps. This results in the formation of new carbon-carbon bonds. The molecular targets include the palladium catalyst and the organic halide or pseudohalide used in the reaction .

相似化合物的比较

Potassium 4-methylthiophene-2-trifluoroborate can be compared with other organotrifluoroborates, such as:

- Potassium phenyltrifluoroborate

- Potassium vinyltrifluoroborate

- Potassium alkyltrifluoroborates

Uniqueness

- Stability : this compound is more stable and easier to handle compared to some other organoboron compounds .

- Reactivity : It offers unique reactivity patterns, making it suitable for specific synthetic applications .

By understanding the properties and applications of potassium 4-methylthiophen-2-yltrifluoroborate, researchers can leverage its potential in various fields of science and industry.

生物活性

Potassium 4-methylthiophene-2-trifluoroborate is a specialized organoboron compound that has garnered interest for its potential applications in medicinal chemistry and organic synthesis. Despite limited direct studies on its biological activity, related compounds and preliminary investigations provide insights into its pharmacological properties, mechanisms of action, and possible therapeutic applications.

Overview of Organoboron Compounds

Organoboron compounds, including trifluoroborates, are known for their versatility in organic synthesis, particularly in cross-coupling reactions such as Suzuki-Miyaura reactions. The presence of the trifluoroborate group enhances the stability and reactivity of the compound, allowing for the formation of various derivatives that can exhibit biological activity.

Pharmacological Properties

- Antinociceptive Activity : A study on potassium thiophene-3-trifluoroborate, a related compound, revealed its potential antinociceptive properties. Mice treated with this compound showed no significant alterations in plasma liver and kidney enzyme levels compared to controls, suggesting a lack of acute toxicity at tested doses (25, 50, and 100 mg/kg) . This indicates that similar derivatives may possess favorable safety profiles.

- Enzyme Inhibition : Organotrifluoroborates have been identified as non-covalent inhibitors of serine proteases such as trypsin and α-chymotrypsin. The mechanism involves reversible competitive inhibition through hydrogen bonding interactions at the enzyme's active site . This property could be relevant for developing therapeutic agents targeting proteolytic enzymes involved in various diseases.

- Biochemical Stability : In studies involving other organoboron compounds, it was noted that exposure did not significantly alter key biochemical parameters such as lipid peroxidation levels or antioxidant enzyme activities (catalase and glutathione-S-transferase) in animal models . This suggests a potential for low toxicity and stable biochemical interactions.

Table 1: Summary of Biological Activities of Related Organoboron Compounds

The biological activity of this compound may be attributed to its structural characteristics:

- Trifluoroborate Group : Enhances stability and reactivity in biological systems, allowing for effective interaction with target biomolecules.

- Thiophene Ring : Known for its ability to participate in π-π stacking interactions, which can influence the binding affinity to proteins or nucleic acids.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing potassium 4-methylthiophene-2-trifluoroborate, and how do reaction conditions influence yield?

Q. Which spectroscopic techniques are critical for characterizing this compound?

Key methods include:

- ¹¹B NMR : A singlet near δ 0–3 ppm confirms trifluoroborate formation (vs. δ 28–32 ppm for boronic acids).

- ¹⁹F NMR : A triplet at δ -140 to -135 ppm (J ≈ 30 Hz) validates BF₃⁻ symmetry.

- IR Spectroscopy : Absence of B–OH stretches (~3200 cm⁻¹) and presence of B–F vibrations (~1100 cm⁻¹).

- HRMS : Negative-ion mode to detect [M–K]⁻ ions (e.g., m/z calcd. for C₅H₅BF₃S⁻: 179.0098) .

Q. How does solubility in polar aprotic solvents affect its utility in cross-coupling reactions?

Potassium trifluoroborates exhibit moderate solubility in DMF, THF, and acetone (5–20 mg/mL at 25°C), enabling homogeneous reaction conditions. Low solubility in water (<1 mg/mL) prevents undesired hydrolysis. Pre-dissolving in THF before adding to Pd catalysts improves coupling efficiency .

Advanced Research Questions

Q. What mechanistic insights explain its reactivity in palladium-catalyzed Suzuki-Miyaura couplings?

The trifluoroborate group acts as a stabilized "ate" complex, facilitating transmetallation to Pd(II) intermediates. Key steps:

- Oxidative addition of aryl halides to Pd(0).

- Base-assisted activation of BF₃K to release [Ar-BF₃]⁻.

- Transmetallation via Pd–B bond formation, followed by reductive elimination. Steric hindrance from the 4-methyl group slows transmetallation compared to unsubstituted analogs, requiring higher temperatures (80–100°C) .

Q. How can conflicting data on its stability under acidic conditions be resolved?

Discrepancies arise from solvent choice and proton sources:

- Stable in : Acetic acid (pH 3–4, 24-hour stability).

- Decomposes in : HCl (pH <2), releasing BF₃ and thiophene derivatives. Mitigation strategies include buffering reaction media (pH 4–6) or using non-protic solvents like DCM .

Q. What in vivo pharmacological models are suitable for evaluating its bioactivity?

- Antinociceptive assays : Administer orally (5–100 mg/kg) in murine models (e.g., acetic acid-induced writhing).

- Toxicity screening : Monitor hepatic/renal biomarkers (ALT, creatinine) and oxidative stress markers (TBARS, catalase) post-administration.

- Receptor profiling : Use antagonists (e.g., α₂-adrenergic blocker yohimbine) to identify mechanistic pathways .

Q. How do computational studies predict its reactivity in radical-mediated transformations?

DFT calculations (B3LYP/6-31G*) suggest:

- Low B–F bond dissociation energy (~75 kcal/mol) enables fluoride abstraction by radicals.

- Spin density localization on the thiophene ring facilitates aryl radical generation. Applications in photo-redox catalysis (e.g., C–H functionalization) are under exploration .

Q. Methodological Guidance

Q. What protocols ensure safe handling and storage?

- Handling : Use N95 masks, nitrile gloves, and fume hoods to avoid inhalation/contact (GHS Category 1 skin/eye irritant).

- Storage : Keep in amber vials under N₂ at 2–8°C; shelf life >12 months. Avoid exposure to moisture or strong acids .

Q. How to troubleshoot low yields in one-pot multicomponent reactions?

Common issues:

属性

IUPAC Name |

potassium;trifluoro-(4-methylthiophen-2-yl)boranuide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H5BF3S.K/c1-4-2-5(10-3-4)6(7,8)9;/h2-3H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJFCCAQWDUGVPF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](C1=CC(=CS1)C)(F)(F)F.[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H5BF3KS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。